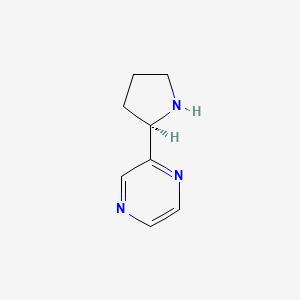
(R)-2-Pyrrolidin-2-yl-pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Pyrrolidin-2-yl-pyrazine is a chiral compound featuring a pyrrolidine ring attached to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
Asymmetric Synthesis: One common method involves the asymmetric synthesis starting from pyrazine derivatives. The chiral center is introduced through enantioselective catalytic reactions, often using chiral ligands or catalysts.
Reductive Amination: Another method includes the reductive amination of pyrazine-2-carboxaldehyde with ®-pyrrolidine. This reaction typically uses reducing agents like sodium cyanoborohydride under mild conditions.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing for yield and purity. Continuous flow reactors and automated synthesis platforms are employed to ensure consistent production quality.
化学反应分析
Types of Reactions
Oxidation: ®-2-Pyrrolidin-2-yl-pyrazine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyrazine ring can be functionalized with various substituents using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products from these reactions include various substituted pyrazines and pyrrolidines, which can be further utilized in synthetic pathways for more complex molecules.
科学研究应用
Chemistry
In organic synthesis, ®-2-Pyrrolidin-2-yl-pyrazine is used as a building block for the synthesis of more complex chiral molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with biological macromolecules makes it a candidate for developing new biochemical assays.
Medicine
Medically, ®-2-Pyrrolidin-2-yl-pyrazine is explored for its potential therapeutic properties. It is investigated as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic properties. Its structural features are leveraged in the design of novel polymers and advanced materials.
作用机制
The mechanism by which ®-2-Pyrrolidin-2-yl-pyrazine exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-2-Pyrrolidin-2-yl-pyrazine: The enantiomer of ®-2-Pyrrolidin-2-yl-pyrazine, differing in the spatial arrangement of atoms around the chiral center.
2-Pyrrolidin-2-yl-pyridine: A similar compound with a pyridine ring instead of a pyrazine ring.
2-Pyrrolidin-2-yl-thiazole: Another analog with a thiazole ring.
Uniqueness
®-2-Pyrrolidin-2-yl-pyrazine is unique due to its specific chiral configuration and the presence of both pyrrolidine and pyrazine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-7(10-3-1)8-6-9-4-5-11-8/h4-7,10H,1-3H2/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWILWNGVMGQILB-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,3S,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester](/img/structure/B8192155.png)
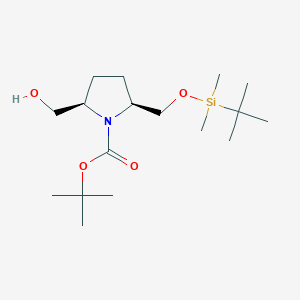
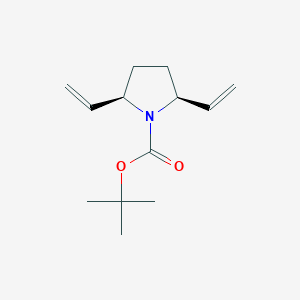
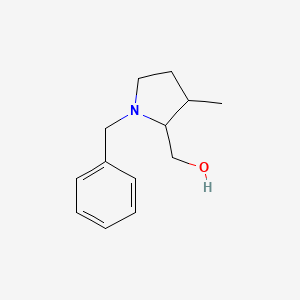

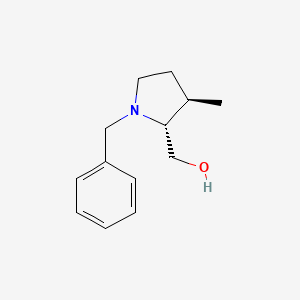
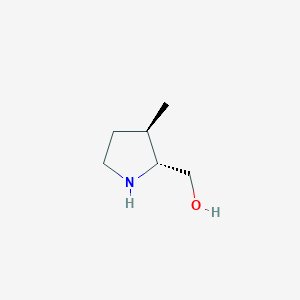
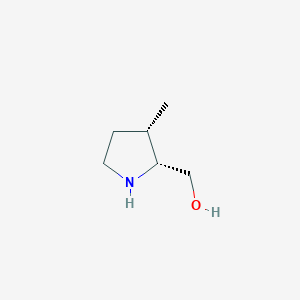
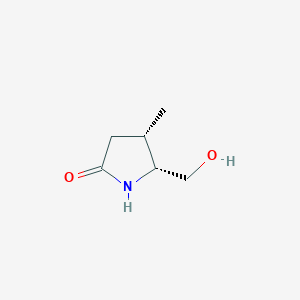
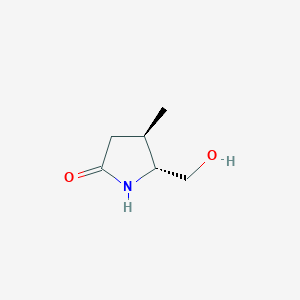
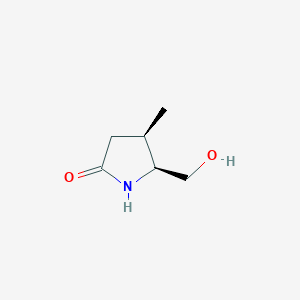
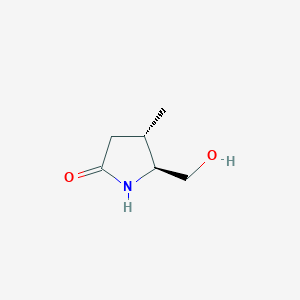
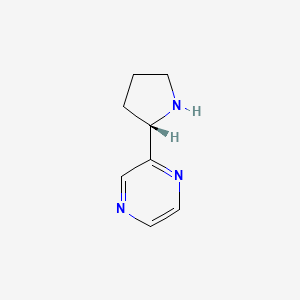
![[(2R,3S)-2-methylpyrrolidin-3-yl]methanol](/img/structure/B8192242.png)
